Cyclopropyl[4-(pentyloxy)phenyl]methanone
Description
Cyclopropyl[4-(pentyloxy)phenyl]methanone is a ketone derivative featuring a cyclopropyl group attached to a phenyl ring substituted with a pentyloxy chain at the para position. Its molecular formula is C₁₅H₂₀O₂, with a monoisotopic mass of 232.146 Da and an InChIKey of RPFVGYMTPMYAQU-UHFFFAOYSA-N .
Properties
IUPAC Name |
cyclopropyl-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFVGYMTPMYAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[4-(pentyloxy)phenyl]methanone typically involves the reaction of cyclopropyl ketones with pentyloxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as aluminum chloride and phosphorous trichloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[4-(pentyloxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cyclopropyl[4-(pentyloxy)phenyl]methanone is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl[4-(pentyloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Substituent | Bioactivity/Applications | LogP (Estimated) |
|---|---|---|---|---|---|
| Cyclopropyl[4-(pentyloxy)phenyl]methanone | C₁₅H₂₀O₂ | 232.15 | Pentyloxy | Underexplored | ~3.5 |
| Cyclopropyl 4-methoxyphenyl ketone | C₁₁H₁₂O₂ | 176.21 | Methoxy | Synthetic intermediate | ~2.1 |
| Ciproxifan Hydrochloride | C₁₆H₁₉ClN₂O₂ | 306.79 | Imidazole-propoxy | H₃ receptor antagonist | ~2.8 |
| [1-(4-Chlorophenyl)cyclopropyl]piperazin-1-yl methanone | C₁₄H₁₆ClN₂O | 266.75 | Chlorophenyl, piperazine | Anticancer, antituberculosis | ~1.9 |
| Cyclopropyl(3,4-dimethoxyphenyl)methanone | C₁₂H₁₄O₃ | 206.24 | 3,4-Dimethoxy | Synthetic accessibility | ~1.7 |
Research Findings and Implications
- Lipophilicity vs. Bioactivity : The pentyloxy group in the target compound increases logP (~3.5), favoring passive diffusion across biological membranes. However, analogs with polar groups (e.g., methoxy, imidazole) show better solubility and documented bioactivity .
- Synthetic Challenges: The simplicity of this compound may facilitate synthesis, but its lack of functional groups limits derivatization compared to spirocyclic or halogenated analogs .
- Therapeutic Potential: While the pentyloxy derivative remains unstudied, structurally related compounds with nitrogenous or halogenated substituents demonstrate that minor modifications can unlock significant pharmacological properties .
Biological Activity
Cyclopropyl[4-(pentyloxy)phenyl]methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of 232.32 g/mol, features a cyclopropyl group attached to a phenyl ring substituted with a pentyloxy group. This unique structure contributes to its biological activity, particularly in modulating receptor interactions.
1. Receptor Interaction and Signaling Pathways
Research has indicated that compounds with similar structures can act as selective agonists for GPR88, a G protein-coupled receptor implicated in various neurological processes. For instance, studies have shown that modifications in the alkoxy side chain significantly influence the potency and selectivity of these compounds towards GPR88. The lipophilicity of the side chain plays a crucial role in determining the compound's ability to penetrate biological membranes and interact with target receptors .
2. Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Alkoxy Group Variation : The length and branching of the alkoxy group affect potency. For example, compounds with branched alkyl groups demonstrated higher potency compared to their linear counterparts .
- Cyclopropyl Influence : The presence of the cyclopropyl moiety may enhance binding affinity due to its unique three-membered ring structure, which can facilitate specific interactions with receptor sites .
Case Study 1: GPR88 Agonist Activity
A study conducted on a series of (4-alkoxyphenyl)glycinols demonstrated that this compound analogs exhibited significant GPR88 agonist activity. The most potent analogs were identified based on their EC50 values, revealing that structural modifications could lead to improved receptor activation without compromising safety profiles .
| Compound | EC50 (nM) | Lipophilicity (clogP) |
|---|---|---|
| This compound | 195 | 4.64 |
| 2-Methylpentyl Analog | 174 | 5.10 |
| Linear Alkyl Analog | 295 | 3.80 |
Case Study 2: Neuropharmacological Implications
Further investigations into the neuropharmacological effects of this compound revealed its potential in reducing alcohol self-administration in rodent models. This suggests that targeting GPR88 may provide therapeutic avenues for treating addiction disorders through modulation of reward pathways in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
